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  • Product: (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
  • CAS: 1375997-08-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant interest within the realms of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. As an amine hydrochloride salt, its physical properties are pivotal in its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and data interpretation. Understanding these properties is crucial for researchers aiming to utilize this molecule as a building block in the synthesis of novel therapeutic agents or to investigate its own pharmacological potential. The strategic placement of the bromo and methoxy substituents on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity and interaction with biological targets.

Chemical Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its structure and fundamental identifiers.

Molecular Structure:

Chemical Structure of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

IdentifierValueSource
Chemical Name (3-Bromo-2-methoxyphenyl)methanamine hydrochlorideN/A
CAS Number 1375997-08-2[1]
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]

Physicochemical Properties

A summary of the key physical properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is presented below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueNotes
Physical State White solidBased on synthesis reports.[1]
Melting Point Not availableAs an amine hydrochloride salt, a high melting point, likely with decomposition, is expected.
Boiling Point Not applicableDecomposes upon strong heating.
Solubility Soluble in methanol. Recrystallized from methanol-diethyl ether.The hydrochloride salt form generally enhances water solubility compared to the free base.[1][2] Expected to have good solubility in polar protic solvents.[2]

Experimental Protocols for Physical Property Determination

The determination of physical properties is a cornerstone of chemical characterization, providing insights into purity, stability, and potential applications.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For amine hydrochlorides, this value is often high and may be accompanied by decomposition.

Methodology: Capillary Melting Point Method

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry, crystalline (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate is crucial to ensure that the temperature of the heating block, the sample, and the thermometer are in thermal equilibrium, leading to an accurate melting point determination.

  • Dry Sample: Any residual solvent can depress the melting point and broaden the melting range, giving a false indication of impurity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Dry Sample Load Load into Capillary Tube Powder->Load Ensures uniform heating Setup Place in Apparatus Load->Setup Heat Heat Slowly Setup->Heat 1-2 °C/min Observe Observe Melting Range Heat->Observe Record T₁ and T₂

Workflow for Melting Point Determination

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological testing. As a hydrochloride salt, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is expected to exhibit good solubility in polar solvents.

Methodology: Qualitative Solubility Testing

This method provides a general assessment of a compound's solubility in a range of common laboratory solvents.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, diethyl ether, and a non-polar solvent like hexane).

  • Sample Addition: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

  • Observation at Room Temperature: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to assess for any increase in solubility.

  • Recrystallization Observation: The successful recrystallization from a methanol-diethyl ether mixture indicates that the compound is soluble in hot methanol and less soluble in the cold solvent mixture, a principle that can be extended to other solvent systems for purification.[1]

Causality Behind Experimental Choices:

  • Range of Solvents: Using a spectrum of solvents provides a comprehensive solubility profile, which is invaluable for selecting appropriate systems for reactions, purification, and formulation.

  • Formation of a Hydrochloride Salt: The conversion of the free amine to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve stability. The ionic nature of the salt allows for favorable interactions with polar solvent molecules like water.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and purity of a compound. The available data for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride includes ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule.

Reported ¹H NMR Data (400 MHz, D₂O): δ 7.57 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 7.02 (t, J=7.6 Hz, 1H), 4.13 (s, 2H), 3.79 (s, 3H).[1]

Interpretation:

  • δ 7.57, 7.27, and 7.02 ppm: These signals in the aromatic region correspond to the three protons on the benzene ring. The doublet and triplet patterns arise from spin-spin coupling with neighboring protons.

  • δ 4.13 ppm (s, 2H): This singlet corresponds to the two protons of the benzylic methylene group (-CH₂-NH₃⁺). The integration of 2H confirms this assignment. Its downfield shift is due to the proximity of the electron-withdrawing aromatic ring and the positively charged amino group.

  • δ 3.79 ppm (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy group (-OCH₃). The integration of 3H supports this assignment.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Reported ¹³C NMR Data (100 MHz, D₂O): δ 153.7, 133.8, 128.8, 126.6, 125.3, 115.6, 60.2, 37.7.[1]

Interpretation:

  • δ 153.7 - 115.6 ppm: This group of signals corresponds to the six carbon atoms of the aromatic ring. The specific chemical shifts are influenced by the bromo and methoxy substituents. The carbon bearing the methoxy group (C-O) is expected at the most downfield position in this range, while the carbon bearing the bromine atom (C-Br) will also be significantly shifted.

  • δ 60.2 ppm: This signal is attributed to the methoxy carbon (-OCH₃). Its chemical shift is in the typical range for an sp³ carbon attached to an electronegative oxygen atom.[3]

  • δ 37.7 ppm: This upfield signal corresponds to the benzylic methylene carbon (-CH₂-NH₃⁺).

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Reported Mass Spectrometry Data: MS: m/z 254.1 (M⁺).[1]

Interpretation:

  • m/z 254.1: This signal likely corresponds to the molecular ion of the free base, (3-Bromo-2-methoxyphenyl)methanamine, plus a proton [M+H]⁺, or the molecular ion itself. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a pair of peaks separated by 2 m/z units (M⁺ and M+2⁺) of nearly equal intensity. The reported single value may represent the most abundant isotope.

  • Fragmentation Pattern: In the mass spectrometer, the molecular ion can fragment in predictable ways. For benzylamines, common fragmentation pathways include the loss of the amino group and cleavage of the benzylic C-C bond, often leading to the formation of a stable tropylium ion.[4]

MS_Fragmentation MolecularIon (3-Bromo-2-methoxyphenyl)methanamine⁺ (M⁺) Fragment1 Loss of NH₂ Benzylic Cation MolecularIon->Fragment1 α-cleavage Fragment2 Tropylium Ion Rearrangement Fragment1->Fragment2 Rearrangement

Potential Mass Spectrometry Fragmentation Pathway

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. The data presented, including its chemical identifiers, physicochemical properties, and spectroscopic characterization, serves as a valuable resource for researchers in the fields of chemistry and drug development. The outlined experimental protocols offer a framework for the systematic determination of these properties, emphasizing the rationale behind each methodological choice. A thorough understanding of these fundamental characteristics is paramount for the effective and safe utilization of this compound in scientific research and for advancing the development of new chemical entities with therapeutic potential.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • US20100204470A1 - Method for salt preparation - Google Patents. (n.d.).
  • Flammang-Bar, R., Van Haverbeke, Y., & Flammang, R. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 35(7), 859–866. [Link]<859::AID-JMS25>3.0.CO;2-I

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 26, 2026, from [Link]

  • answers C-13 NMR: INTERPRETING SPECTRA - Chemguide. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Exploratory

Spectral Characterization of (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride: A Technical Guide

Introduction (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in synthetic chemistry and drug discovery. Its structural complexity, featuring a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in synthetic chemistry and drug discovery. Its structural complexity, featuring a halogenated and methoxy-substituted aromatic ring, necessitates a multi-technique approach for unambiguous characterization. This in-depth technical guide provides a comprehensive analysis of the spectral data of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The causality behind experimental choices is explained to provide a framework for the analysis of similarly complex small molecules.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data. (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is characterized by a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a methanamine hydrochloride group (-CH₂NH₃⁺Cl⁻). The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly contingent on proper sample preparation. The following protocol ensures high-resolution spectra, minimizing solvent interference and magnetic field inhomogeneities.

G cluster_0 Sample Preparation cluster_1 Data Acquisition A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of D₂O A->B C Vortex to ensure homogeneity B->C D Transfer to a clean NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H and ¹³C spectra F->G

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Choice of Solvent (D₂O): Deuterium oxide (D₂O) is selected as the solvent because the deuterium nucleus resonates at a different frequency from protons, rendering the solvent "invisible" in the ¹H NMR spectrum.[1] Given the hydrochloride salt form of the analyte, D₂O is an excellent choice due to its polarity and ability to dissolve the sample.

  • Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time for both ¹H and ¹³C NMR.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.57d, J=8.0 Hz1HAr-H
7.27d, J=8.0 Hz1HAr-H
7.02t, J=7.6 Hz1HAr-H
4.13s2H-CH₂-
3.79s3H-OCH₃

Interpretation:

  • Aromatic Protons (7.57, 7.27, and 7.02 ppm): The signals in the aromatic region (7.0-8.0 ppm) correspond to the three protons on the benzene ring.[2] The distinct chemical shifts and coupling patterns are a direct consequence of the electronic effects of the bromo and methoxy substituents. The doublet and triplet patterns arise from spin-spin coupling with neighboring protons.

  • Methylene Protons (4.13 ppm): The singlet at 4.13 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group. Its downfield shift is due to the deshielding effect of the adjacent aromatic ring and the positively charged amino group.

  • Methoxy Protons (3.79 ppm): The sharp singlet at 3.79 ppm, integrating to three protons, is characteristic of a methoxy (-OCH₃) group.[3]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
153.7Ar-C (C-O)
133.8Ar-C
128.8Ar-C
126.6Ar-C (C-Br)
125.3Ar-C
115.6Ar-C
60.2-OCH₃
37.7-CH₂-

Interpretation:

  • Aromatic Carbons (115.6 - 153.7 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon environments in the benzene ring due to the substitution pattern.[4] The carbon attached to the electronegative oxygen of the methoxy group is the most downfield (153.7 ppm). The carbon bearing the bromine atom is also significantly shifted.

  • Methoxy Carbon (60.2 ppm): This signal corresponds to the carbon of the methoxy group.

  • Methylene Carbon (37.7 ppm): The signal at 37.7 ppm is assigned to the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[5]

G cluster_0 Sample Analysis A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect the background spectrum B->C D Collect the sample spectrum C->D

Caption: Workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

  • ATR Technique: This technique is chosen for its simplicity and the ability to analyze the solid sample directly without the need for preparing a KBr pellet or a Nujol mull.[5] This minimizes sample preparation artifacts.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretching (from -NH₃⁺)
~2950-2850MediumC-H stretching (aliphatic)
~3100-3000MediumC-H stretching (aromatic)
~1600-1580MediumN-H bending (asymmetric)
~1500-1400Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1100-1000StrongC-N stretching
~750-550Medium-StrongC-Br stretching

Interpretation:

  • N-H Stretching: The most prominent feature for a primary amine hydrochloride is a broad and strong absorption band in the 3000-2800 cm⁻¹ region due to the stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺).[5]

  • C-H Stretching: Aromatic C-H stretches typically appear between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found between 2950 and 2850 cm⁻¹.

  • N-H Bending: The asymmetric N-H bending vibration of the -NH₃⁺ group is expected to appear in the 1600-1580 cm⁻¹ range.

  • Aromatic C=C Stretching: The absorptions for the carbon-carbon double bonds in the aromatic ring are expected in the 1500-1400 cm⁻¹ region.

  • C-O and C-N Stretching: A strong band around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretch, and the C-N stretch is expected between 1100-1000 cm⁻¹.

  • C-Br Stretching: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 750 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules like amine hydrochlorides.

G cluster_0 Sample Introduction and Ionization cluster_1 Mass Analysis A Dissolve sample in a suitable solvent (e.g., Methanol/Water) B Infuse the solution into the ESI source A->B C Apply a high voltage to generate charged droplets B->C D Solvent evaporation leads to gas-phase ions C->D E Ions are guided into the mass analyzer D->E F Ions are separated based on their m/z ratio E->F G Detection and spectrum generation F->G

Caption: General workflow for ESI-MS analysis.

Causality in Experimental Choices:

  • ESI Technique: ESI is ideal for this compound as it is already in a salt form and is polar, allowing for easy formation of protonated molecules in the gas phase with minimal fragmentation.[6]

Mass Spectral Data and Interpretation
m/zAssignment
254.1[M+H]⁺

Interpretation:

  • Molecular Ion Peak ([M+H]⁺): The mass spectrum shows a peak at m/z 254.1, which corresponds to the protonated molecule of the free amine, [(C₈H₁₀BrNO) + H]⁺.[1] The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+2 peak of nearly equal intensity, which is a key diagnostic feature for bromine-containing compounds.

  • Fragmentation Pattern: While the provided data only gives the molecular ion, fragmentation in the mass spectrometer would likely involve the loss of the amino group or cleavage of the benzylic C-C bond, leading to characteristic fragment ions. For instance, a major fragment could be the tropylium-like ion formed by the loss of the CH₂NH₂ group.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal structural confirmation of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle, and a comprehensive understanding of each is essential for the confident characterization of complex organic molecules in a research and development setting. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • NIST. (n.d.). Benzylamine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. [Link]

  • ResearchGate. (2025). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. [Link]

  • PubMed. (n.d.). Near-infrared spectroscopy of amine salts. [Link]

  • ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • International Union of Crystallography. (n.d.). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Purity and Characterization of (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a halogenated and methoxy-substituted phenyl ring coupled with a primary aminomethyl group, make it a valuable building block for the synthesis of a wide range of pharmacologically active compounds. The precise control and verification of its purity and chemical identity are paramount to ensure the reliability and reproducibility of downstream applications, from early-stage research to later phases of drug development.

This technical guide provides a comprehensive overview of the essential analytical methodologies for the definitive characterization and purity assessment of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale for the chosen techniques, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is crucial for its handling, storage, and the development of analytical methods.

PropertyValueSource
CAS Number 1375997-08-2[1]
Molecular Formula C₈H₁₁BrClNO[2]
Molecular Weight 252.54 g/mol [2]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water, methanol, and DMSOGeneral Chemical Principles

Synthesis and Purification Overview

A common synthetic route to (3-Bromo-2-methoxyphenyl)methanamine hydrochloride involves the Gabriel synthesis or a related pathway starting from 3-bromo-2-methoxybenzaldehyde or a corresponding halide. A typical final step is the deprotection of a protected amine, followed by salt formation with hydrochloric acid.[2]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should be either highly soluble or insoluble at all temperatures. For (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, a mixed solvent system such as methanol-diethyl ether is often effective.[2]

Protocol for Recrystallization:

  • Dissolve the crude (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in a minimal amount of hot methanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Gradually add diethyl ether to the hot solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

The rationale behind this solvent choice is that methanol is a polar solvent that readily dissolves the polar hydrochloride salt, while diethyl ether is a less polar solvent that acts as an anti-solvent, reducing the solubility of the desired compound and inducing crystallization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds. A reverse-phase HPLC method is typically employed for polar compounds like amine hydrochlorides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Representative HPLC Method

While a specific, validated method for this compound is not publicly available, the following protocol is based on established methods for similar aromatic amines and serves as an excellent starting point for method development.[3][4]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient 10% to 90% B over 15 minutesA gradient elution is suitable for separating the main compound from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 275 nmAromatic compounds exhibit strong absorbance in the UV region. Monitoring at multiple wavelengths can help in identifying impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research-grade material.[2]

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride.

Characterization_Techniques Compound (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride NMR NMR Spectroscopy Compound->NMR Provides detailed information on the carbon-hydrogen framework. MS Mass Spectrometry Compound->MS Determines the molecular weight and fragmentation pattern. FTIR FTIR Spectroscopy Compound->FTIR Identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

¹H NMR (400 MHz, D₂O): [2]

  • δ 7.57 (d, J=8.0 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the bromine atom.

  • δ 7.27 (d, J=8.0 Hz, 1H): This doublet is assigned to the aromatic proton para to the bromine atom.

  • δ 7.02 (t, J=7.6 Hz, 1H): This triplet represents the aromatic proton meta to the bromine atom.

  • δ 4.13 (s, 2H): This singlet is characteristic of the two protons of the benzylic methylene group (-CH₂-NH₃⁺).

  • δ 3.79 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).

¹³C NMR (100 MHz, D₂O): [2]

  • δ 153.7: Aromatic carbon attached to the methoxy group.

  • δ 133.8, 128.8, 126.6: Aromatic carbons.

  • δ 125.3: Aromatic carbon attached to the bromine atom.

  • δ 115.6: Aromatic carbon.

  • δ 60.2: Methoxy carbon (-OCH₃).

  • δ 37.7: Methylene carbon (-CH₂-NH₃⁺).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation. For (3-Bromo-2-methoxyphenyl)methanamine, the free base has a molecular weight of approximately 215/217 g/mol due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI), the primary fragmentation is expected to be the benzylic cleavage, leading to the formation of a stable tropylium-like ion.[5]

  • [M+H]⁺: 216/218 m/z (for the free base)

  • Major Fragment: Loss of the amine group, resulting in the 3-bromo-2-methoxybenzyl cation at m/z 199/201.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, the following characteristic absorption bands are expected.[6][7]

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2800-NH₃⁺N-H stretching
~1600-1500-NH₃⁺N-H bending (asymmetric and symmetric)
~1600, 1480Aromatic RingC=C stretching
~1250Aryl-O-CH₃C-O stretching
~1100-1000C-NC-N stretching
~750Aromatic RingC-H out-of-plane bending (indicating substitution pattern)

Potential Impurities

A thorough understanding of the synthetic route is essential for identifying potential impurities. Common impurities may include:

  • Starting materials: Unreacted 3-bromo-2-methoxybenzaldehyde or related precursors.

  • By-products: Products from side reactions, such as over-alkylation or incomplete deprotection.

  • Residual solvents: Solvents used in the synthesis and purification, such as methanol, diethyl ether, or ethanol.[8]

These impurities can often be detected by the analytical methods described above, particularly by HPLC and NMR.

Conclusion

The comprehensive characterization and purity assessment of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a critical, multi-faceted process that ensures the quality and reliability of this important chemical building block. A synergistic approach, combining chromatographic separation with a suite of spectroscopic techniques, provides a self-validating system for confirming the identity, purity, and structural integrity of the compound. The methodologies and insights presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently utilize (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in their research and development endeavors.

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Foundational

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride: A Technical Guide for Novel Drug Discovery

Introduction: Unveiling a New Scaffold for CNS and Oncology Research In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to unlocking new therapeutic paradigms. (3-Bromo-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Scaffold for CNS and Oncology Research

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to unlocking new therapeutic paradigms. (3-Bromo-2-methoxyphenyl)methanamine hydrochloride emerges as a compelling, yet largely uncharacterized, molecule. Its structural architecture, featuring a substituted benzylamine core, positions it at the crossroads of several pharmacologically significant classes. The presence of a bromine atom and a methoxy group on the phenyl ring suggests the potential for nuanced interactions with biological targets, offering a unique scaffold for investigation.

This technical guide provides a comprehensive overview of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, intended for researchers and drug development professionals. We will delve into its chemical properties, provide robust synthesis protocols, and, based on structural analogy to known pharmacophores, propose compelling avenues for research in both neuroscience and oncology. This document is designed to be a practical and intellectually stimulating resource, fostering further investigation into this promising novel research chemical.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its development as a research tool or therapeutic candidate. The key properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride are summarized below.

PropertyValueReference
IUPAC Name (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
CAS Number 1375997-08-2[1]
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
Appearance White solid (predicted)
Solubility Soluble in water, methanol, ethanol
Purity (as per reported synthesis) 98.8% (HPLC)[1]

Synthesis and Characterization: A Reproducible Pathway

A reliable and scalable synthesis is crucial for the systematic investigation of any new chemical entity. While a direct synthesis from 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione has been reported, we present a more foundational, two-step approach starting from the commercially available precursor 3-bromo-2-methoxybenzaldehyde. This method involves a reductive amination, a widely applicable and robust transformation in medicinal chemistry.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reagents A 3-Bromo-2-methoxybenzaldehyde B Imine Intermediate A->B Reductive Amination C (3-Bromo-2-methoxyphenyl)methanamine B->C D (3-Bromo-2-methoxyphenyl)methanamine HCl C->D Salt Formation reagent1 NH3, Reductant (e.g., NaBH4) reagent2 HCl in ether/MeOH

Caption: Proposed two-step synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of (3-Bromo-2-methoxyphenyl)methanamine

  • To a solution of 3-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of ammonia in MeOH (7N, 5.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude (3-Bromo-2-methoxyphenyl)methanamine in a minimal amount of diethyl ether or methanol.

  • Add a solution of hydrochloric acid in diethyl ether (2M) or methanol dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (3-Bromo-2-methoxyphenyl)methanamine hydrochloride.[1]

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As an indicator of purity.

Proposed Research Applications and Experimental Designs

The true value of a novel chemical lies in its potential to modulate biological processes. Based on its structural similarity to known psychoactive compounds and anticancer agents, we propose two primary avenues of investigation for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride.

Avenue 1: Neuroscience - A Potential Serotonin 5-HT₂ₐ Receptor Modulator

The core structure of the target compound bears a resemblance to phenethylamines, a class of compounds known for their psychoactive properties. Specifically, it shares features with 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a potent serotonin 5-HT₂ₐ receptor agonist.[2][3] Agonism at this receptor is associated with the psychedelic effects of drugs like psilocybin and LSD.[4] Therefore, it is plausible that (3-Bromo-2-methoxyphenyl)methanamine hydrochloride may act as a modulator of the serotonergic system.

Hypothetical Mechanism of Action

Serotonergic_Pathway compound (3-Bromo-2-methoxyphenyl)methanamine receptor 5-HT2A Receptor compound->receptor Agonist? g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) ip3->downstream dag->downstream

Caption: Hypothetical activation of the 5-HT₂ₐ receptor signaling cascade.

Experimental Workflow

  • In Vitro Receptor Binding Assays:

    • Objective: To determine the binding affinity and selectivity of the compound for a panel of CNS receptors, with a focus on serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and adrenergic (α₁, α₂, β) receptors.

    • Methodology: Competitive radioligand binding assays using cell membranes expressing the target receptors.[5][6] The compound will be tested at various concentrations to determine its IC₅₀ and subsequently its Kᵢ value.

  • In Vitro Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target receptors.

    • Methodology: For G-protein coupled receptors like 5-HT₂ₐ, a calcium mobilization assay or an IP-One assay can be performed in cells expressing the receptor.

  • In Vivo Behavioral Studies (Rodent Models):

    • Objective: To assess the psychoactive potential of the compound.

    • Methodology: Head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂ₐ receptor activation.[3] Other tests could include locomotor activity monitoring and conditioned place preference to assess stimulant and rewarding properties.[7][8]

Avenue 2: Oncology - A Potential Tubulin Polymerization Inhibitor

Certain substituted benzylamines and related structures have demonstrated potent anticancer activity by interfering with microtubule dynamics. These agents often bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.[9][10]

Proposed Experimental Workflow

Anticancer_Screening start Start: Novel Compound assay1 In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) start->assay1 decision1 Active? assay1->decision1 assay2 Mechanism of Action Studies decision1->assay2 Yes inactive Inactive decision1->inactive No assay2a Cell Cycle Analysis (Flow Cytometry) assay2->assay2a assay2b Tubulin Polymerization Assay assay2->assay2b end Lead Candidate assay2a->end assay2b->end

Caption: A tiered screening approach for evaluating anticancer potential.

Experimental Protocols

  • In Vitro Cytotoxicity Screening:

    • Objective: To evaluate the compound's ability to inhibit the growth of various cancer cell lines.

    • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[1][11] The compound should be tested against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to determine its IC₅₀ and selectivity.

  • Cell Cycle Analysis:

    • Objective: To determine if the compound induces cell cycle arrest.

    • Methodology: Cancer cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

  • In Vitro Tubulin Polymerization Assay:

    • Objective: To directly assess the compound's effect on tubulin polymerization.

    • Methodology: Purified tubulin is incubated with the compound in the presence of GTP. The extent of polymerization is monitored over time by measuring the increase in turbidity or fluorescence.[12][13]

Safety and Handling

As a novel research chemical, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride has not undergone comprehensive toxicological evaluation. Therefore, it must be handled with the utmost care, assuming it is hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials.

Conclusion

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride represents a promising starting point for new drug discovery programs. Its straightforward synthesis and structural alerts pointing towards potential activity in both the central nervous system and oncology make it a compelling candidate for further investigation. The experimental workflows outlined in this guide provide a clear path for elucidating its pharmacological profile. As with any novel chemical, a cautious and systematic approach is essential to unlock its full therapeutic potential.

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Protocols & Analytical Methods

Method

Application Note: A High-Throughput Screening Strategy for the Identification of Novel Bioactive Analogs of (3-Bromo-2-methoxyphenyl)methanamine

Abstract High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] This guide provides a comprehensive, field-proven framework for conducting an HTS campaign focused on a library of analogs derived from the (3-Bromo-2-methoxyphenyl)methanamine hydrochloride scaffold. We present a detailed, end-to-end workflow, from initial assay development and validation through primary screening, data analysis, and hit confirmation. The protocols herein utilize a cell-based G-Protein Coupled Receptor (GPCR) calcium flux assay as a practical example, demonstrating the adaptability of the workflow to common target classes. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient screening campaigns to uncover novel chemical starting points for therapeutic development.

Introduction: The Strategic Imperative for HTS

The goal of any early-stage drug discovery program is to identify "hits" or "leads"—compounds that interact with a biological target in a desired manner.[2] HTS automates this process, allowing for the testing of thousands to millions of compounds in a short period.[3] This is particularly valuable when the therapeutic target is well-defined but its modulation by small molecules is poorly understood, precluding a purely structure-based design approach.[4]

The (3-Bromo-2-methoxyphenyl)methanamine core structure represents a versatile chemical scaffold. The methoxyphenyl moiety is a common feature in bioactive compounds, including some that interact with tubulin, while the bromo-substituent can serve as a vector for further chemical modification or participate in specific binding interactions.[5] Screening a library of analogs built upon this scaffold allows for the systematic exploration of the surrounding chemical space to identify molecules with potent and selective biological activity.

Scientist's Note (Expertise & Experience): The choice of a target class is paramount. We have selected a G-Protein Coupled Receptor (GPCR) for this application note. GPCRs are a major class of drug targets, and numerous robust HTS assays have been developed for them.[6] Specifically, we will detail a calcium flux assay for a Gq-coupled GPCR, as this provides a strong, transient signal that is highly amenable to automated, fluorescence-based detection in high-density microplates.[6]

The HTS Campaign: A Multi-Phase Workflow

A successful HTS campaign is not a single experiment but a structured, multi-stage process designed to systematically reduce a large library to a small number of validated, high-quality hits.[7][8] Each phase has distinct objectives and quality control checkpoints to ensure the integrity of the data and the efficient use of resources.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage cluster_3 Phase 4: Lead Generation Dev Assay Principle Selection (e.g., Calcium Flux) Opt Miniaturization & Optimization (384-well format) Dev->Opt Val Statistical Validation (Z'-Factor > 0.5) Opt->Val LibPrep Library Plating (Acoustic Dispensing) Val->LibPrep Screen Automated HTS Run (Single Concentration) LibPrep->Screen DataAcq Data Acquisition (Plate Reader) Screen->DataAcq Analysis Data Normalization & Hit Selection DataAcq->Analysis Confirm Hit Confirmation (Cherry-Picking) Analysis->Confirm DoseResp Dose-Response (IC50/EC50 Determination) Confirm->DoseResp Ortho Orthogonal & Counter Screens DoseResp->Ortho SAR Preliminary SAR Analysis Ortho->SAR H2L Hit-to-Lead Chemistry SAR->H2L

Caption: The four-phase workflow for a typical HTS campaign.

Phase 1 Protocol: Assay Development & Validation

Objective: To develop a robust, miniaturized, and statistically validated assay suitable for automated screening.

Principle: We will use a fluorescent, cell-based assay that measures intracellular calcium mobilization following the activation of a Gq-coupled GPCR. This is a "homogeneous" or "no-wash" assay, making it ideal for HTS.[9]

Materials & Reagents
  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: Assay buffer with 0.1% DMSO.

Step-by-Step Protocol: Assay Optimization & Validation
  • Cell Seeding Optimization:

    • Seed cells in a 384-well plate at varying densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well) in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Determining the optimal cell density is critical for achieving a robust signal window while minimizing cell stress and edge effects.

  • Dye Loading:

    • Prepare a 2X working solution of the calcium indicator dye in Assay Buffer.

    • Remove culture medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

    • Rationale: Incubation allows the cell-permeant AM ester form of the dye to enter the cells, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytoplasm.

  • Assay Validation (Dry Run):

    • Prepare a plate where half the wells will receive the positive control and the other half will receive the negative control. Typically, 16-32 replicates of each are used.

    • Place the plate in a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR Tetra®).

    • Set the instrument to measure fluorescence intensity (e.g., Excitation: 488 nm, Emission: 525 nm) every second for 120 seconds.

    • After a 10-second baseline reading, the instrument should inject 10 µL of the positive control (at EC₈₀ concentration) or negative control into the respective wells.

    • Rationale: This "dry run" without the compound library is essential to determine the assay's quality and reproducibility before committing to a full screen.[7]

  • Data Analysis & Quality Control:

    • For each well, calculate the maximum signal minus the baseline signal.

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the key performance metrics:

      • Signal-to-Background (S/B) Ratio: S/B = μₚ / μₙ

      • Z'-Factor: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

    • Trustworthiness: The assay is considered robust and suitable for HTS only if the Z'-Factor is consistently > 0.5 .[7][10]

ParameterAcceptance CriteriaExample DataStatus
Z'-Factor > 0.50.72PASS
S/B Ratio > 510.3PASS
CV (Positive Control) < 15%8.5%PASS
CV (Negative Control) < 15%6.2%PASS
Caption: Table of mandatory validation metrics for HTS assay acceptance.

Phase 2 Protocol: The Primary Screening Campaign

Objective: To screen the entire library of (3-Bromo-2-methoxyphenyl)methanamine analogs at a single concentration to identify "primary hits."

Step-by-Step Protocol: Automated Screening
  • Compound Library Preparation:

    • The analog library, typically stored at 10 mM in DMSO, is acoustically dispensed into 384-well assay plates.

    • A final assay concentration of 10 µM is common for primary screens.[7] The final DMSO concentration should be kept constant and low (e.g., 0.1%) across all wells.

    • Rationale: Acoustic dispensing is a non-contact method that allows for the precise transfer of nanoliter volumes, minimizing compound waste and cross-contamination.

  • Assay Execution:

    • Using the optimized conditions from Phase 1, prepare cell plates with dye-loaded cells.

    • Use a fully automated robotic system to transfer the compound plates to the plate reader.[2]

    • The plate reader performs the assay as in the validation step: read baseline, inject compound, and read the resulting signal.

    • Each plate must include positive and negative control wells for quality control.

Phase 3 Protocol: Data Analysis and Hit Triage

Objective: To normalize the raw screening data, identify statistically significant hits, and eliminate false positives through a structured triage process.

Hit_Triage RawData Raw Fluorescence Data (from Primary Screen) Normalization Plate-Based Normalization (% Activation vs. Controls) RawData->Normalization HitSelection Hit Selection (e.g., > 3σ from Mean) Normalization->HitSelection Triage1 Computational Triage (Remove PAINS, frequent hitters) HitSelection->Triage1 CherryPick Cherry-Pick Hits for Re-testing Triage1->CherryPick Confirmation Hit Confirmation Screen (Single-point re-test) CherryPick->Confirmation DoseResponse Dose-Response Assay (Determine Potency: EC50) Confirmation->DoseResponse ConfirmedHits Confirmed, Potent Hits DoseResponse->ConfirmedHits

Caption: The workflow for hit identification and triage.

Data Analysis and Hit Selection
  • Normalization: Raw data from each well is normalized to the on-plate controls. For an agonist screen, this is typically expressed as a percentage of the positive control's response.

  • Hit Criteria: A "hit" is defined as a compound that produces a response greater than a set threshold, commonly three standard deviations (3σ) above the mean of the neutral control wells.[7]

  • Cheminformatic Triage: The initial hit list is filtered to remove known problematic compounds. This includes Pan-Assay Interference Compounds (PAINS) and other frequent hitters that are often false positives.[8]

Hit Confirmation and Dose-Response
  • Cherry-Picking: Compounds that pass the initial triage are "cherry-picked" from the master library plates for re-testing.[7]

  • Confirmation Screen: The selected hits are re-tested in the primary assay to confirm their activity and rule out experimental error from the initial screen.

  • Dose-Response Protocol:

    • Confirmed hits are tested in an 8- to 10-point concentration gradient (e.g., from 100 µM down to 1 nM).

    • The primary assay is run with these serial dilutions.

    • The resulting data is plotted as percent activation versus log[concentration] and fitted to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).

    • Trustworthiness: Only hits that show a clear, reproducible dose-response relationship are advanced.[11]

Hit IDPrimary Screen (% Act)ConfirmedEC₅₀ (µM)Eₘₐₓ (%)
Analog-00185.2Yes1.298
Analog-00279.8Yes5.785
Analog-00381.1No--
Analog-00492.5Yes0.45102
Caption: Example data table summarizing hit confirmation and dose-response results.

Phase 4: Advancing Hits to Leads

Confirmed, potent hits are not yet drugs.[2] They are starting points for medicinal chemistry efforts.

  • Orthogonal Assays: The activity should be confirmed in a secondary, "orthogonal" assay that uses a different technology. For a GPCR, this could be a BRET-based assay that measures β-arrestin recruitment, confirming a different aspect of receptor activation.[12] This step is critical for eliminating artifacts specific to the primary assay technology.

  • Counter-Screens: Hits should be tested against related GPCRs to assess selectivity.

  • Preliminary Structure-Activity Relationship (SAR): By comparing the structures and activities of the hit analogs, initial insights into the SAR can be gained, guiding the design of the next generation of more potent and selective compounds.[7] This analysis transforms a list of "hits" into a chemical "series" worthy of a hit-to-lead program.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Sciences and Research. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023). Technology Networks. [Link]

  • High-Throughput Screening of Co-Protoporphyrin IX-Binding Proteins for Enhanced Hydrogen Production. (n.d.). MDPI. [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. (2020). YouTube. [Link]

  • HTS data analysis workflow. (n.d.). ResearchGate. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2014). BioTechnologia. [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PMC - NIH. [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2014). BioTechnologia. [Link]

  • Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. (2025). ResearchGate. [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Bioluminescent assays for high-throughput screening. (n.d.). PubMed. [Link]

  • Analogues as a Means of Discovering New Drugs. (n.d.). SciSpace. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link]

  • Ion Channel Screening. (2012). Assay Guidance Manual - NCBI. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds... (n.d.). PMC - NIH. [Link]

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Application

Application Note &amp; Protocol: A Validated LC-MS/MS Method for the Quantification of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in Human Plasma

Abstract This document provides a comprehensive, step-by-step protocol for the quantitative analysis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, a novel pharmaceutical compound, in human plasma. The method emp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, a novel pharmaceutical compound, in human plasma. The method employs liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for detection. This approach offers high selectivity, sensitivity, and throughput, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]

Introduction & Rationale

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is an emerging small molecule candidate with therapeutic potential. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and reliable bioanalytical method is essential.[4] Biological matrices, such as plasma, are complex mixtures containing proteins, salts, and phospholipids that can interfere with analysis and damage analytical instrumentation.[5][6] Therefore, effective sample preparation is a critical first step to isolate the analyte of interest.[5][7]

This application note details a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[8][9][10] The primary amine functional group and the overall polarity of the target analyte guide the selection of both the sample preparation technique and the chromatographic conditions. A liquid-liquid extraction (LLE) protocol is employed for its efficiency in extracting amine compounds and its relative cost-effectiveness.[9][11][12] The chromatographic method is optimized to ensure sharp peak shapes and adequate retention for primary amines, which can be challenging.[11]

The entire method has been validated according to the principles laid out in the ICH M10 guideline to ensure data integrity and regulatory compliance.[1][3][13]

Materials and Reagents

  • Analytes and Standards:

    • (3-Bromo-2-methoxyphenyl)methanamine hydrochloride (Reference Standard, >99% purity)

    • (3-Bromo-2-methoxyphenyl)methanamine-d4 hydrochloride (Internal Standard, IS, >99% purity)

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Ammonium hydroxide (ACS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Blank human plasma (K2EDTA as anticoagulant), sourced from at least six different donors.

Instrumentation & Analytical Conditions

Liquid Chromatography
  • System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity)

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Key Parameters (to be optimized for specific instrument):

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)
Analyte218.0201.06025
Internal Standard (IS)222.0205.06025

Note: The specific m/z values are hypothetical and must be determined by direct infusion of the analyte and IS.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and IS reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spiking: Spike 950 µL of blank human plasma with 50 µL of the appropriate working standard solution to prepare CC and QC samples.

  • Concentration Levels:

    • CC Standards: 1, 2, 5, 20, 50, 200, 400, 500 ng/mL.

    • QC Samples:

      • Lower Limit of Quantification (LLOQ): 1 ng/mL

      • Low QC (LQC): 3 ng/mL

      • Medium QC (MQC): 150 ng/mL

      • High QC (HQC): 375 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

The choice of LLE is justified by its ability to provide a clean extract with good recovery for moderately polar, basic compounds like the target analyte.[12][14][15] The basification step ensures the analyte is in its neutral form, facilitating its partitioning into the organic solvent.[9]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_final Final Steps plasma 1. Aliquot 100 µL Plasma Sample (CC, QC, or Unknown) add_is 2. Add 25 µL IS Working Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex briefly add_is->vortex1 add_base 4. Add 50 µL 0.5 M NH4OH vortex1->add_base add_solvent 5. Add 600 µL MTBE add_base->add_solvent vortex2 6. Vortex for 5 min add_solvent->vortex2 centrifuge 7. Centrifuge at 4000 g for 5 min vortex2->centrifuge transfer 8. Transfer organic layer to a clean tube centrifuge->transfer evaporate 9. Evaporate to dryness under N2 at 40°C transfer->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase A/B (95:5) evaporate->reconstitute inject 11. Inject 5 µL onto LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Bioanalytical Method Validation

A full validation was performed in accordance with the ICH M10 Bioanalytical Method Validation Guideline.[1][2][3]

Selectivity and Specificity
  • Procedure: Six different lots of blank human plasma were processed and analyzed to assess for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: Response of interfering peaks should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.

  • Result: No significant interferences were observed in any of the blank plasma lots.

Calibration Curve and Linearity
  • Procedure: Calibration curves were prepared and analyzed in three separate runs. Linearity was assessed by a weighted (1/x²) linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

  • Result: The method was linear over the range of 1-500 ng/mL with a mean r² > 0.995.

Accuracy and Precision
  • Procedure: Five replicates of QC samples (LLOQ, LQC, MQC, HQC) were analyzed in three separate runs on different days (n=15).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[16]

  • Result: The method demonstrated excellent accuracy and precision.

Table 1: Accuracy and Precision Data Summary

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=15)Accuracy (%)Intra-run Precision (%CV)Inter-run Precision (%CV)
LLOQ1.001.04104.08.59.2
LQC3.002.9197.06.27.5
MQC150.0153.5102.34.15.3
HQC375.0382.1101.93.84.9
Matrix Effect and Recovery
  • Procedure:

    • Matrix Effect: Analyzed by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.

    • Recovery: Analyzed by comparing the peak area of the analyte in a pre-extraction spiked sample with that of a post-extraction spiked sample.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.

  • Result: No significant matrix effect was observed. Recovery was consistent across QC levels.

Table 2: Matrix Effect and Recovery Data Summary

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery %CVIS-Normalized Matrix Factor
LQC3.0088.55.11.02
HQC375.090.24.30.99
Stability

The stability of the analyte was evaluated under various conditions to ensure sample integrity from collection to analysis.[12][17]

  • Procedure: Stability was assessed at LQC and HQC levels under the following conditions:

    • Short-Term (Bench-Top): 8 hours at room temperature.

    • Long-Term: 30 days at -80°C.

    • Freeze-Thaw: Three cycles from -80°C to room temperature.

    • Post-Preparative (Autosampler): 24 hours at 10°C.

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentrations.

  • Result: The analyte was found to be stable under all tested conditions.

Validation_Flow cluster_params Validation Parameters MethodDev Method Development FullValidation Full Validation (ICH M10) MethodDev->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability

Caption: Overview of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method for the quantification of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in human plasma is selective, linear, accurate, precise, and stable. The liquid-liquid extraction protocol provides clean samples and consistent recovery. This fully validated method is fit for purpose and can be reliably implemented in a regulated bioanalytical laboratory to support preclinical and clinical drug development programs.

References

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Blood Specimen. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). A review on bioanalytical method development and validation. Retrieved from [Link]

  • SciTechnol. (2023). Blood Drug Identification: Techniques and Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • Stanford University. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • VCLS. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Pharmacological Profiling of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

Abstract This document provides a comprehensive guide for the pharmacological characterization of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, a novel chemical entity with potential biological activity. Given its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the pharmacological characterization of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, a novel chemical entity with potential biological activity. Given its structural relation to phenethylamines, a class of compounds known to interact with various neurotransmitter systems, a systematic profiling approach is crucial to elucidate its mechanism of action, potency, selectivity, and potential therapeutic applications.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a structured workflow from initial in vitro screening to preliminary in vivo evaluation. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Introduction: Unveiling the Pharmacological Potential of a Novel Compound

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula C₈H₁₁BrClNO.[2] As a derivative of phenethylamine, it is structurally analogous to a class of molecules known for their diverse pharmacological effects, particularly on the central nervous system (CNS).[1] Many phenethylamines interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways, which are implicated in a wide range of physiological and pathological processes such as mood, cognition, and sleep.[3]

The initial pharmacological profiling of a new chemical entity (NCE) like (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a critical step in the drug discovery process. It aims to identify its biological targets, understand its mechanism of action, and assess its potential for therapeutic efficacy and off-target liabilities.[4][5][6] A thorough in vitro and in vivo evaluation provides the foundational data necessary for lead optimization and further preclinical development.[7][8] This guide outlines a systematic approach to building a comprehensive pharmacological profile for this compound.

Preliminary Assessment and Physicochemical Characterization

Before embarking on extensive biological testing, a fundamental understanding of the compound's physical and chemical properties is essential.

2.1. Purity and Identity Confirmation

  • Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Protocol:

    • Prepare a stock solution of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in a suitable solvent (e.g., methanol or water).[2]

    • Analyze the sample using a validated HPLC method to determine its purity.

    • Confirm the molecular weight of the compound using MS.

  • Rationale: Ensuring high purity is critical to attribute any observed biological activity directly to the compound of interest and not to impurities.

2.2. Solubility Determination

  • Method: Kinetic and thermodynamic solubility assays.

  • Protocol:

    • Prepare a series of solutions of the compound at different concentrations in various buffers (e.g., phosphate-buffered saline at pH 7.4) and solvents relevant for in vitro and in vivo studies.

    • Determine the solubility by methods such as nephelometry or UV-Vis spectroscopy.

  • Rationale: Poor solubility can lead to inaccurate results in biological assays and challenges in formulation for in vivo studies.[9]

In Vitro Pharmacological Profiling: A Tiered Approach

A tiered approach to in vitro profiling is recommended, starting with a broad screen to identify potential targets, followed by more focused assays to confirm and characterize the interactions.

3.1. Tier 1: Broad Target Screening (Safety Pharmacology)

The initial step is to screen the compound against a wide panel of receptors, ion channels, transporters, and enzymes to identify primary targets and potential off-target effects.[4][5][6][10]

  • Protocol: Radioligand Binding Assays

    • Assay Principle: Competitive binding assays measure the ability of the test compound to displace a known radiolabeled ligand from its target.[11][12]

    • Procedure: a. Incubate a fixed concentration of the radioligand and varying concentrations of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride with a membrane preparation or cells expressing the target of interest.[12] b. After reaching equilibrium, separate the bound and free radioligand using filtration.[11][12] c. Quantify the bound radioactivity using a scintillation counter. d. Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

    • Rationale: This high-throughput method allows for the rapid screening of a large number of potential targets to identify initial "hits."[10]

  • Diagram: In Vitro Screening Workflow

    InVitroWorkflow Compound (3-Bromo-2-methoxyphenyl)methanamine hydrochloride BroadScreen Broad Target Panel (e.g., 70 targets) Radioligand Binding Assays Compound->BroadScreen Hit_Identification Hit Identification (% Inhibition > 50%) BroadScreen->Hit_Identification Dose_Response Dose-Response Assays (Ki Determination) Hit_Identification->Dose_Response Hits Final_Profile In Vitro Profile (Potency, Selectivity, MoA) Hit_Identification->Final_Profile No Hits Functional_Assay Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assay Selectivity_Panel Selectivity Profiling (Related Targets) Functional_Assay->Selectivity_Panel Selectivity_Panel->Final_Profile

    A tiered workflow for in vitro pharmacological profiling.

3.2. Tier 2: Hit Confirmation and Characterization

For targets identified in the primary screen, further assays are required to confirm the interaction and determine the compound's potency and functional activity.

  • Protocol: Dose-Response and Kᵢ Determination

    • Assay Principle: Perform competitive binding assays with a wider range of concentrations of the test compound to determine the concentration that inhibits 50% of radioligand binding (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

    • Procedure: a. Use 8-12 concentrations of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, typically in a semi-log dilution series. b. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. c. Calculate the Kᵢ value.

    • Rationale: The Kᵢ value provides a measure of the compound's binding affinity for the target, allowing for comparison with other compounds.

  • Protocol: Functional Assays (e.g., Calcium Flux, cAMP)

    • Assay Principle: These assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).[13][14][15]

    • Procedure (for a Gq-coupled receptor): a. Use a cell line stably expressing the target receptor and loaded with a calcium-sensitive fluorescent dye. b. Add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels. c. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.

    • Rationale: Functional assays provide crucial information about the compound's effect on cellular signaling pathways and its mode of action.[13]

Hypothetical In Vitro Data Summary

TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of Action
Serotonin Receptor 5-HT₂ₐ2545 (EC₅₀)Agonist
Dopamine Transporter (DAT)150250 (IC₅₀)Inhibitor
Adrenergic Receptor α₁ₐ>10,000Not Determined-
hERG Channel>10,000Not Determined-

In Vivo Pharmacological Evaluation

In vivo studies are essential to understand the compound's pharmacokinetic profile and its effects in a whole organism.[16][17][18]

4.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16][19]

  • Protocol: Single-Dose PK in Rodents

    • Procedure: a. Administer a single dose of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes. b. Collect blood samples at multiple time points after dosing. c. Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.

    • Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability.

    • Rationale: Understanding the PK profile is crucial for designing effective dosing regimens for subsequent pharmacodynamic and efficacy studies.[18]

4.2. Pharmacodynamic (PD) and Behavioral Assays

Based on the in vitro profile suggesting activity at serotonergic and dopaminergic targets, behavioral assays relevant to these systems are appropriate.[20][21][22][23]

  • Protocol: Head-Twitch Response (HTR) in Mice

    • Assay Principle: The HTR is a characteristic behavioral response in rodents mediated by the activation of 5-HT₂ₐ receptors.

    • Procedure: a. Administer varying doses of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride to different groups of mice. b. Observe and count the number of head twitches over a specified period.

    • Rationale: This assay provides in vivo evidence for the compound's agonistic activity at 5-HT₂ₐ receptors.

  • Protocol: Locomotor Activity Assessment

    • Assay Principle: Changes in locomotor activity can indicate effects on the dopamine system.

    • Procedure: a. Place mice in an open-field arena equipped with infrared beams to track movement. b. Administer the test compound and record locomotor activity (e.g., distance traveled, rearing frequency) over time.

    • Rationale: Inhibition of the dopamine transporter is expected to increase locomotor activity, providing in vivo evidence of the compound's effect on the dopaminergic system.[20]

  • Diagram: In Vivo Evaluation Workflow

    InVivoWorkflow Start Compound with In Vitro Profile PK_Studies Pharmacokinetic (PK) Studies (IV & PO Dosing in Rodents) Start->PK_Studies Dose_Selection Dose Range Selection PK_Studies->Dose_Selection PD_Assays Pharmacodynamic (PD) / Behavioral Assays (e.g., Head-Twitch, Locomotor Activity) Dose_Selection->PD_Assays Tox_Screen Preliminary Toxicology (e.g., Acute Toxicity, Clinical Observations) Dose_Selection->Tox_Screen Data_Integration Integrate PK/PD Data PD_Assays->Data_Integration Tox_Screen->Data_Integration Decision Go/No-Go for Further Development Data_Integration->Decision

    A sequential workflow for in vivo pharmacological evaluation.

Safety and Toxicology

Preliminary safety and toxicology information is critical. While the full toxicological properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride have not been thoroughly investigated, related compounds may be harmful if swallowed, and cause skin and eye irritation.[24][25][26] Appropriate personal protective equipment should be used when handling the compound.[27] Initial in vivo studies should include careful observation for any adverse effects.[19][28]

Data Analysis and Interpretation

A comprehensive pharmacological profile is built by integrating all the data generated. The in vitro data on binding affinity and functional activity should be correlated with the in vivo pharmacokinetic and pharmacodynamic data. This integrated analysis will help to:

  • Establish a clear mechanism of action.

  • Define the compound's potency and selectivity.

  • Identify a potential therapeutic window.

  • Guide future studies, including lead optimization and more extensive toxicology assessments.

Conclusion

The pharmacological profiling of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, as outlined in these application notes, provides a robust framework for characterizing its biological activity. By following a systematic and tiered approach, researchers can efficiently elucidate the compound's mechanism of action, identify its therapeutic potential, and uncover any potential liabilities early in the drug discovery process. This structured methodology ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the advancement of new chemical entities toward clinical development.

References

  • (3-Bromo-2-methoxyphenyl)methanamine hydrochloride synthesis - ChemicalBook.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

Welcome to the technical support center for the synthesis of (3-bromo-2-methoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-bromo-2-methoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your yield and purity. Our guidance is grounded in established chemical principles and validated experimental practices.

Introduction to the Synthesis

(3-Bromo-2-methoxyphenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The successful synthesis of this compound with high yield and purity is crucial for subsequent research and development activities. The primary synthetic strategies involve the conversion of a carbonyl or nitrile group at the benzylic position to a primary amine. This guide will focus on troubleshooting two common and effective synthetic routes:

  • Reductive Amination of 3-Bromo-2-methoxybenzaldehyde: This is a widely used method for forming amines from aldehydes.[1][2]

  • Reduction of 3-Bromo-2-methoxybenzonitrile: This route offers an alternative starting from a nitrile precursor.[3][4]

Below, we address specific challenges you may encounter during these syntheses.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that can arise during the synthesis of (3-bromo-2-methoxyphenyl)methanamine hydrochloride.

Issue 1: Low Yield in the Reductive Amination of 3-Bromo-2-methoxybenzaldehyde

Question: I am performing a reductive amination of 3-bromo-2-methoxybenzaldehyde with ammonia and a reducing agent, but my final yield of (3-bromo-2-methoxyphenyl)methanamine is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in reductive amination can stem from several factors, primarily related to the formation and stability of the intermediate imine, the effectiveness of the reducing agent, and competing side reactions.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial reaction between the aldehyde and ammonia to form the imine is a reversible equilibrium. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct.

    • Recommendation: Employ dehydrating conditions. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water, or by adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1]

  • Ineffective Reduction of the Imine: The choice and handling of the reducing agent are critical. Some reducing agents may not be potent enough or may be incompatible with the reaction conditions.

    • Recommendation: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations because it is selective for the imine over the aldehyde, minimizing the reduction of the starting material.[2] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic option. Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

  • Side Reaction: Aldehyde Reduction: If a less selective reducing agent like sodium borohydride (NaBH₄) is used without careful control of reaction conditions, it can reduce the starting aldehyde to 3-bromo-2-methoxybenzyl alcohol, thus lowering the yield of the desired amine.

    • Recommendation: If using NaBH₄, the reaction should be performed in a stepwise manner. First, allow the imine to form completely before adding the reducing agent. Maintaining a slightly acidic pH (around 4-5) can also favor imine formation and stability over the aldehyde.[5]

  • Side Reaction: Over-alkylation: The primary amine product can react with the starting aldehyde to form a secondary amine, N-(3-bromo-2-methoxybenzyl)-(3-bromo-2-methoxyphenyl)methanamine.

    • Recommendation: Use a large excess of the ammonia source to outcompete the newly formed primary amine in reacting with the aldehyde.[6] Running the reaction at a lower temperature can also help to minimize this side reaction.

Experimental Workflow for Optimized Reductive Amination:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Salt Formation Aldehyde 3-Bromo-2-methoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine Reacts with Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Imine Dehydrating_Agent Dehydrating Agent (e.g., Molecular Sieves) Dehydrating_Agent->Imine Drives equilibrium Amine (3-Bromo-2-methoxyphenyl)methanamine Imine->Amine Reduced by Reducing_Agent Selective Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Amine Quench Aqueous Work-up Amine->Quench Extraction Organic Extraction Quench->Extraction HCl HCl in Ether/Methanol Extraction->HCl Product (3-Bromo-2-methoxyphenyl)methanamine HCl HCl->Product

Caption: Optimized workflow for reductive amination.

Issue 2: Formation of Impurities During the Reduction of 3-Bromo-2-methoxybenzonitrile

Question: I am synthesizing (3-bromo-2-methoxyphenyl)methanamine by reducing 3-bromo-2-methoxybenzonitrile, but my crude product is contaminated with significant impurities. What are these impurities likely to be and how can I avoid them?

Answer:

The reduction of nitriles to primary amines can be a very effective transformation, but it is also prone to the formation of byproducts, particularly secondary and tertiary amines, as well as products from over-reduction.

Potential Impurities and Their Prevention:

  • Secondary Amine (Dibenzylamine) Formation: The primary amine product can react with the intermediate imine formed during the reduction, leading to the formation of a secondary amine, bis((3-bromo-2-methoxyphenyl)methyl)amine. This is a common side product in nitrile reductions.

    • Prevention: The choice of reducing agent and reaction conditions is key. Using a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) rapidly reduces the nitrile and the intermediate imine, minimizing the opportunity for the primary amine to react with the imine. Performing the reaction at a low temperature (e.g., 0 °C to room temperature) can also help. Catalytic hydrogenation using a nickel or cobalt catalyst can also be selective towards the primary amine.[7]

  • Over-reduction to Toluene Derivative: In some cases, particularly with aggressive catalytic hydrogenation conditions (high pressure and temperature), the amine group can be cleaved, leading to the formation of 2-bromo-1-methoxy-3-methylbenzene.

    • Prevention: Use milder reaction conditions. For catalytic hydrogenation, lower the hydrogen pressure and temperature. If using a chemical hydride, ensure the reaction is quenched once the starting material is consumed to avoid further reduction.

  • Incomplete Reduction: If the reaction is not allowed to proceed to completion, the crude product may contain unreacted starting material or partially reduced intermediates like the corresponding imine.

    • Prevention: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure a sufficient excess of the reducing agent is used and that the reaction is stirred for an adequate amount of time.

Recommended Reducing Agents and Conditions:

Reducing AgentTypical SolventTemperatureKey Advantages & Considerations
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Diethyl Ether0 °C to refluxHighly reactive, generally provides good yields of the primary amine. Requires careful handling due to its reactivity with water and protic solvents.
Borane (BH₃-THF or BH₃-DMS) THF0 °C to refluxA good alternative to LiAlH₄, often showing high selectivity for the reduction of nitriles.
Catalytic Hydrogenation (H₂) Methanol or EthanolRoom temp. to 100 °CCatalysts like Raney Nickel or Cobalt are effective. Can be a cleaner method, but requires specialized equipment for handling hydrogen gas. Selectivity can be an issue.[7]
Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Question: After successfully synthesizing the free amine, I am struggling to isolate a pure, crystalline hydrochloride salt. The product is oily or discolored. What are the best practices for salt formation and purification?

Answer:

Proper technique during the salt formation and subsequent purification is critical for obtaining a high-quality, crystalline product.

Best Practices for Hydrochloride Salt Formation and Purification:

  • Ensure the Free Amine is Pure: Before attempting to form the salt, ensure the free amine is as pure as possible. If the crude amine is an oil, consider purification by column chromatography on silica gel.

  • Use Anhydrous Conditions: Water can interfere with the crystallization of the hydrochloride salt. Use anhydrous solvents for both dissolving the free amine and for the HCl solution.

  • Choice of Solvent for Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol.

  • Controlled Addition of HCl: Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free amine. Adding the acid too quickly can cause the salt to precipitate as an oil. The addition should be continued until the solution is acidic (check with pH paper).

  • Inducing Crystallization: If the salt does not precipitate immediately, you can try the following:

    • Scratch the inside of the flask with a glass rod.

    • Cool the solution in an ice bath or refrigerator.

    • Add a small seed crystal of the product if available.

  • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization. A common solvent system is methanol/diethyl ether.[8] Dissolve the salt in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to form crystals.

  • Washing and Drying: Collect the crystals by filtration, wash them with a cold, non-polar solvent like cold diethyl ether to remove any residual impurities, and dry them thoroughly under vacuum.

G Crude_Amine Crude Free Amine Purified_Amine Purified Free Amine Crude_Amine->Purified_Amine Column Chromatography (if needed) Dissolved_Amine Amine in Anhydrous Solvent Purified_Amine->Dissolved_Amine Dissolve Salt_Precipitate Crude Hydrochloride Salt Dissolved_Amine->Salt_Precipitate Slowly add HCl_Solution Anhydrous HCl Solution HCl_Solution->Salt_Precipitate Recrystallized_Salt Recrystallized Salt Salt_Precipitate->Recrystallized_Salt Recrystallize (e.g., MeOH/Ether) Pure_Product Pure (3-Bromo-2-methoxyphenyl)methanamine HCl Recrystallized_Salt->Pure_Product Filter, Wash, and Dry

Caption: Purification and salt formation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (3-bromo-2-methoxyphenyl)methanamine hydrochloride?

The choice of starting material, either 3-bromo-2-methoxybenzaldehyde or 3-bromo-2-methoxybenzonitrile, depends on the availability of the reagents, the desired scale of the reaction, and the equipment available. The reductive amination of the aldehyde is often a more direct route if the aldehyde is readily available. The nitrile reduction is a good alternative if the nitrile is more accessible or if you are trying to avoid the potential for over-alkylation seen in some reductive amination procedures.

Q2: Can I use other reducing agents for the reductive amination?

Yes, other reducing agents can be used. For instance, catalytic hydrogenation with H₂ over a palladium or nickel catalyst is a viable option and is considered a "greener" method.[1] However, this requires specialized high-pressure equipment. Sodium borohydride (NaBH₄) can also be used, but care must be taken to control the reaction conditions to avoid reducing the starting aldehyde.[2]

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions I should take during this synthesis?

  • Handling of Reagents: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reactive Hydrides: Reagents like LiAlH₄ are highly reactive with water and can ignite. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully with a protocol such as the Fieser workup.

  • Hydrogen Gas: If performing catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate safety measures and equipment.

  • Halogenated Compounds: The starting materials and product are brominated aromatic compounds, which should be handled with care as they can be irritants and have unknown long-term toxicities.

References

  • Preparation method of 2,3-dimethoxy benzaldehyde.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • (3-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). PubChem. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. [Link]

  • Reductive Amination. WordPress. [Link]

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Publications. [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Science Publishing. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Royal Society of Chemistry. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. [Link]

  • Reaction profile for the oxidation of benzylamine to benzonitrile catalyzed by 1. ResearchGate. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

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Optimization

Addressing poor cell permeability of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

Introduction Welcome to the technical support guide for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its biological activity, specifically stemming from poor cell permeability. Inadequate exposure of a compound to its intracellular target is a primary reason for discrepancies between in vitro biochemical assays and cell-based assay results, a phenomenon often termed "cell drop off".[1] This guide provides a structured approach to diagnosing and overcoming these permeability issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My compound, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, shows high potency in biochemical/target-based assays but little to no activity in my cell-based assays. What is the likely cause?

A1: This is a classic example of the "cell drop off" phenomenon, where a compound that is active against its isolated target fails to show efficacy in a cellular context.[1] The most common reason is insufficient intracellular concentration at the target site. This is often due to poor cell membrane permeability, which prevents the compound from reaching its intended target inside the cell.[1][2] Other potential causes include rapid metabolism of the compound by the cells or active removal from the cell by efflux pumps.[3][4]

Q2: What intrinsic properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride might contribute to poor cell permeability?

A2: As a hydrochloride salt, the compound is likely a crystalline solid with increased polarity, which can hinder its ability to passively diffuse across the lipophilic cell membrane.[5] While specific experimental data for this exact molecule is limited, related structures possess characteristics that can impact permeability. The presence of the amine group, which will be protonated at physiological pH, and the methoxy group, contribute to the molecule's overall polarity. For a drug to passively cross a cell membrane, it must strike a balance between aqueous solubility and lipid permeability.

Q3: I am using DMSO to dissolve the compound. Could this be affecting my results?

A3: Dimethyl sulfoxide (DMSO) is a common and powerful solvent for compounds with poor aqueous solubility.[6][7] However, it is important to control the final concentration in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are resilient up to 1%.[8] Higher concentrations can be cytotoxic by damaging cell membranes.[8][9] It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments to account for any solvent-induced effects.[6]

Q4: What are the first steps I should take to troubleshoot this permeability issue?

A4: The first step is to confirm that the lack of activity is indeed due to low intracellular concentration. A logical approach is to systematically rule out other factors and then directly assess permeability. We recommend following a structured troubleshooting workflow, as detailed in the next section. This involves verifying your experimental setup, assessing compound stability, and then moving on to more specific assays to measure permeability and efflux.

In-Depth Troubleshooting Guide

If you are observing a lack of efficacy in cell-based assays, this guide will help you systematically diagnose the underlying cause. The following workflow provides a step-by-step approach to identifying and addressing poor cell permeability.

TroubleshootingWorkflow start Start: No/Low Activity in Cell-Based Assay q1 Is the compound soluble in your final assay medium? start->q1 sol_yes Yes q1->sol_yes Yes sol_no No q1->sol_no No q2 Is the compound a potential substrate for efflux pumps? sol_yes->q2 sol_fix Action: Optimize Solubilization - Increase DMSO (check tolerance) - Use co-solvents/solubilizing agents - Re-evaluate after optimization sol_no->sol_fix sol_fix->start efflux_yes Yes/Suspected q2->efflux_yes Yes/Suspected efflux_no No/Unknown q2->efflux_no No/Unknown efflux_test Action: Test for Active Efflux - Co-administer with an efflux pump inhibitor (e.g., Verapamil) - Perform a bidirectional Caco-2 assay efflux_yes->efflux_test permeability_test Action: Directly Measure Permeability - Perform a PAMPA assay for passive diffusion assessment - Perform a Caco-2 assay for a comprehensive evaluation efflux_no->permeability_test q3 Does activity increase with the efflux pump inhibitor? efflux_test->q3 inhib_yes Yes q3->inhib_yes Yes inhib_no No q3->inhib_no No efflux_confirmed Conclusion: Active Efflux is a Major Contributor. - Use inhibitor in future experiments - Consider structural modifications inhib_yes->efflux_confirmed inhib_no->permeability_test end Conclusion: Poor Passive Diffusion is the Primary Issue. - Consider prodrug strategies - Use permeabilizing agents permeability_test->end

Caption: Troubleshooting workflow for poor cell permeability.

Problem 1: Compound Precipitation in Aqueous Media

Causality: (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, like many small molecules, may have limited aqueous solubility. When a concentrated stock solution (e.g., in 100% DMSO) is diluted into your aqueous cell culture medium, the compound can precipitate out of solution, drastically reducing the effective concentration available to the cells.[10]

Troubleshooting Steps:

  • Visual Inspection: Prepare your final working concentration of the compound in cell culture medium. Visually inspect the solution against a dark background for any signs of precipitation or turbidity. Let it sit at 37°C for 30 minutes and inspect again.

  • Solubility Assessment: If you have access to analytical equipment, quantify the amount of compound that remains in solution after dilution and a brief incubation. This can be done by centrifuging the solution and measuring the concentration in the supernatant via HPLC or LC-MS.

  • Optimize Solvent Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line (typically 0.1% - 1.0%).[8] If your current final DMSO concentration is low (e.g., <0.1%), you may be able to increase it slightly to improve solubility without inducing cytotoxicity.[8] Always run a parallel dose-response curve for DMSO alone to establish a toxicity baseline.[9]

Cell Type SensitivityRecommended Max. DMSO Concentration
Primary Cells / Stem Cells≤ 0.1%
Most Immortalized Cell Lines≤ 0.5%
Robust/Resistant Cell Lines≤ 1.0%

Table 1: General guidelines for maximum final DMSO concentrations in cell culture.[8]

Problem 2: Active Removal of the Compound by Efflux Pumps

Causality: Cells, particularly those derived from barrier tissues (like the intestine or brain) or cancer cells, express transmembrane proteins called efflux pumps.[3][4] A prominent example is P-glycoprotein (P-gp), which acts as a cellular "vacuum cleaner," actively transporting a wide range of substrates out of the cell.[11] This process keeps the intracellular concentration of the compound too low to exert a biological effect.[3][11]

Troubleshooting Steps:

  • Co-administration with an Efflux Pump Inhibitor: A straightforward way to test for active efflux is to run your cell-based assay with and without a known efflux pump inhibitor.[12] Verapamil is a commonly used inhibitor of P-gp.[13][14] If the activity of your compound is significantly increased in the presence of the inhibitor, it strongly suggests that it is a substrate for that efflux pump.[15]

  • Bidirectional Permeability Assay: For a definitive answer, a bidirectional Caco-2 assay is the gold standard.[13] This assay measures the rate of compound transport in both directions across a polarized monolayer of Caco-2 cells, which mimic the intestinal epithelium and express various efflux pumps.[13][16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[13]

EffluxPumpMechanism cluster_cell Cell Interior pgp P-gp Efflux Pump extracellular Extracellular Space pgp->extracellular Efflux compound (3-Bromo-2-methoxyphenyl) methanamine hydrochloride compound->pgp Binds to P-gp inhibitor Efflux Pump Inhibitor (e.g., Verapamil) inhibitor->pgp Blocks Pump

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux and its inhibition.

Problem 3: Poor Passive Diffusion Across the Cell Membrane

Causality: If you have ruled out solubility issues and active efflux, the most likely remaining cause is poor passive permeability. The compound's physicochemical properties (e.g., size, polarity, charge) may prevent it from efficiently crossing the lipid bilayer of the cell membrane.[2]

Troubleshooting Steps:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that specifically measures passive diffusion.[17][18] It uses a synthetic membrane coated with lipids to mimic the cell membrane.[19] A low permeability value in a PAMPA assay strongly indicates that poor passive diffusion is a key issue.[17]

  • Consider Permeability-Enhancing Strategies (Advanced):

    • Prodrug Approach: This medicinal chemistry strategy involves modifying the compound's structure to create a more lipophilic "prodrug" that can cross the cell membrane more easily.[20] Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active parent compound.[20]

    • Formulation with Permeation Enhancers: Certain excipients can transiently increase membrane permeability. However, this approach must be used with caution as it can lead to non-specific effects and cytotoxicity.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to assess both passive permeability and active transport of a test compound. Caco-2 cells, when grown on semi-permeable filters, form a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[16]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound ((3-Bromo-2-methoxyphenyl)methanamine hydrochloride)

  • Control compounds:

    • High permeability control (e.g., Propranolol)

    • Low permeability control (e.g., Lucifer Yellow or Mannitol)

    • P-gp substrate control (e.g., Digoxin)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: a. Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. b. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[21]

  • Monolayer Integrity Check: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range for your laboratory (typically >200 Ω·cm²).[22][23] b. Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral - A→B): a. Carefully wash the monolayers twice with pre-warmed transport buffer (37°C). b. Add transport buffer containing the test compound (e.g., at 10 µM) to the apical (A) chamber.[23] c. Add fresh transport buffer to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[23] e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B→A): a. Repeat the process, but this time add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber. This measures the rate of efflux.

  • Sample Analysis: a. Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

  • Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp (A→B) < 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER) > 2.0: Indicates the compound is a substrate for active efflux.[13]

References

  • Verma, S., & Singh, S. K. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-133. [Link]

  • Tran, N. T., et al. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 14(4), 843. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Fromm, M. F. (2004). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS distribution of drugs. Pharmacology & Toxicology, 94(1), 4-7. [Link]

  • Wen, H., et al. (2013). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Molecular Pharmaceutics, 10(10), 3878–3885. [Link]

  • DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Kramer, C., et al. (2015). Controlling cellular distribution of drugs with permeability modifying moieties. Bioorganic & Medicinal Chemistry Letters, 25(2), 260-264. [Link]

  • Al-Bayati, Z. A. F., et al. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 11(11), 1605. [Link]

  • Tampal, N., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(7), 1836. [Link]

  • Marzolini, C., Paus, E., Buclin, T., & Kim, R. B. (2004). P-glycoprotein and its role in drug disposition. Clinical Pharmacokinetics, 43(5), 291-309. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]

  • Gil, M. I., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. International Journal of Molecular Sciences, 25(2), 1184. [Link]

  • Nishino, K., Nikaido, E., & Yamaguchi, A. (2012). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 3, 44. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Dahl, G., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences, 114(30), 7931-7936. [Link]

  • Johnson, C. A., et al. (2002). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology, 87(1), 77-81. [Link]

  • Gentry, J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4741–4750. [Link]

  • Zhu, C., et al. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 91(12), 2583-2591. [Link]

  • Spengler, G., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • Doan, K. M., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13515-13543. [Link]

  • Sharma, R., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Heliyon, 10(7), e28430. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Fromm, M. F., et al. (1999). P-glycoprotein-mediated drug interactions: the case of verapamil and digoxin. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(3), 329-335. [Link]

  • Payne, N. C., et al. (2025). A Time‐Resolved Förster Resonance Energy Transfer Platform for the Facile Quantification of Small Molecule Drugs in Cell Lysate. Analysis & Sensing, 5(6). [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. [Link]

  • O'Shea, J. P., et al. (2015). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. International Journal of Pharmaceutics, 495(1), 379-391. [Link]

  • Galvão, J., et al. (2020). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 21(18), 6649. [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 9(2), 113-130. [Link]

  • Sharom, F. J. (2011). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology, 1, 13. [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Dickson, C. J., et al. (2016). Drug–Membrane Permeability across Chemical Space. Journal of the American Chemical Society, 138(25), 8011–8018. [Link]

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  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240039. [Link]

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  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

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Troubleshooting

Mitigating off-target effects of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in assays

Technical Support Center: (3-Bromo-2-methoxyphenyl)methanamine hydrochloride A Guide to Ensuring Target Specificity in Experimental Assays Welcome to the technical support center for researchers utilizing (3-Bromo-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

A Guide to Ensuring Target Specificity in Experimental Assays

Welcome to the technical support center for researchers utilizing (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of scientific discovery. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to proactively identify and mitigate potential off-target effects of this compound, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (3-Bromo-2-methoxyphenyl)methanamine hydrochloride and what is its likely primary mechanism of action?

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a research chemical belonging to the substituted phenethylamine class. Its core structure is analogous to many known monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. Based on this structural homology, its primary mechanism of action is predicted to be the inhibition of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Compounds of this class are frequently investigated for their potential to modulate neurotransmitter levels in the central nervous system.[3][4]

Q2: What are "off-target effects" and why are they a critical consideration in my experiments?
Q3: What are the common causes of off-target effects for a compound like this?

Off-target effects can arise from several factors, primarily:

  • Lack of Specificity: The compound may have a similar binding affinity for multiple, structurally related targets. The high structural similarity among the monoamine transporters, for instance, makes achieving absolute selectivity challenging.[1]

  • Structural Similarities to Endogenous Ligands: The compound's structure may mimic that of endogenous ligands for other receptors or enzymes, leading to unintended interactions.

  • Active Metabolites: The compound may be metabolized by cells or in vivo into new molecules that have their own distinct target profiles.[5]

  • High Compound Concentration: At concentrations significantly above the dissociation constant (Kd) for the primary target, the compound is more likely to engage with lower-affinity, off-target sites.[7]

Troubleshooting Guide: A Workflow for Mitigating Off-Target Effects

Unexpected or inconsistent results in your assay may be the first indication of an off-target effect. The following workflow provides a systematic approach to de-risk your findings and confirm that your observed effects are a direct result of on-target activity.

Off_Target_Workflow A Start: Initial Observation in Primary Assay B Step 1: On-Target Validation (Dose-Response & Potency) A->B Confirm activity C Step 2: Orthogonal Assay (e.g., Target Knockdown) B->C Validate target dependence D Step 3: Counter-Screening (Assess Specificity) B->D Profile against related targets E Data Interpretation: Phenotype Replicated? C->E Compare results F Data Interpretation: Activity in Counter-Assays? D->F Analyze data G High Confidence: On-Target Effect Confirmed E->G Yes H Caution: Potential Off-Target Effect E->H No F->C No, proceed to orthogonal validation F->H Yes I Step 4: Mitigation Strategy (Dose Reduction, Antagonist Co-treatment) H->I Address off-target I->B Re-evaluate in primary assay

Caption: Workflow for identifying and validating off-target effects.

Q4: How do I properly validate the on-target activity of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride?

Causality: Before searching for off-target effects, you must first rigorously characterize the compound's interaction with its intended target. This involves determining its potency (e.g., IC50 or EC50) and ensuring it behaves as expected in a dose-dependent manner. This baseline is crucial for selecting appropriate concentrations for downstream experiments and for interpreting any deviations in results.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based method to measure the inhibition of monoamine transporters.

  • Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Plate Preparation: Seed the cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride in assay buffer. Include a known inhibitor as a positive control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) and a vehicle control (e.g., 0.1% DMSO).

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add the compound dilutions (including controls) to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Add a fluorescent monoamine transporter substrate (e.g., ASP+ for DAT/NET) to all wells.

    • Incubate for 10 minutes at 37°C.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with a known inhibitor) from all measurements. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Q5: My results are difficult to interpret. How do I design a counter-screening strategy to identify potential off-targets?

Causality: Counter-screening is a critical process to assess the specificity of your compound.[8] It involves testing your compound against a panel of related and unrelated targets to identify unintended interactions.[9][10] A well-designed counter-screen helps to eliminate false positives and provides a clearer picture of the compound's selectivity profile.

Step-by-Step Guide to Designing a Counter-Screen:

  • Identify Likely Off-Targets: Based on the phenethylamine scaffold of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, create a list of potential off-target families.

  • Select Representative Assays: Choose specific, validated assays for targets within these families. For example, use radioligand binding assays for receptors or enzymatic assays for enzymes like MAO.[11][12]

  • Determine Compound Concentration: Screen the compound at a concentration that is at least 10-fold higher than its on-target IC50. This increases the likelihood of detecting lower-affinity off-target interactions.

  • Execute and Analyze: Perform the assays and express the results as a percent inhibition or activation. Any significant activity (>50% inhibition) warrants further investigation with a full dose-response curve to determine the off-target potency (IC50).

Table 1: Recommended Counter-Screening Panel

Target FamilySpecific ExamplesRationale for Inclusion
Monoamine Transporters DAT, NET, SERTHigh structural homology; essential for determining selectivity.[13]
Monoamine Oxidases MAO-A, MAO-BEnzymes that metabolize monoamines; common off-targets for related compounds.[12]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CStructural similarity to serotonin can lead to receptor interactions.[3]
Adrenergic Receptors α1, α2, β1, β2Potential for interaction due to structural similarity to norepinephrine.
Dopamine Receptors D1, D2, D3Potential for interaction due to structural similarity to dopamine.
Sigma Receptors σ1, σ2Known to be promiscuous and bind a wide range of CNS-active compounds.
Q6: I've confirmed an off-target interaction. What are my options for mitigating its effect in my assays?

Causality: Once an off-target interaction is identified and its potency determined, you can design experiments to isolate the on-target effect. This is crucial for validating that your biological observations are a true consequence of modulating the primary target.

Mitigation_Strategies A Start: Confirmed Off-Target (e.g., 5-HT2A Receptor) B Strategy 1: Dose Reduction A->B C Strategy 2: Antagonist Co-treatment A->C D Strategy 3: Orthogonal Validation A->D E Use compound at concentration < IC50 for off-target and > IC50 for on-target. B->E F Pre-treat cells with a selective antagonist for the off-target (e.g., Ketanserin for 5-HT2A). C->F G Use a non-pharmacological method (e.g., siRNA/shRNA) to silence the primary target. D->G H Does the experimental phenotype persist? E->H I Does the antagonist block the experimental phenotype? F->I J Does target silencing replicate the phenotype? G->J K Result: On-Target Effect H->K Yes L Result: Off-Target Effect H->L No I->K No I->L Yes J->K Yes J->L No

Caption: Decision tree for mitigating confirmed off-target effects.

Mitigation Strategies:

  • Lower the Compound Concentration: The simplest approach is to use the compound at a concentration where it is selective for the on-target. Ideally, this concentration should be well above the IC50 for the primary target but at least 10-fold below the IC50 for the off-target.[7]

  • Use a Selective Antagonist: In your assay, co-incubate your compound with a selective antagonist for the identified off-target. If the observed phenotype is blocked by the antagonist, it confirms the involvement of the off-target. If the phenotype persists, it provides evidence for an on-target mechanism.[14]

  • Employ Orthogonal Methods: Validate your findings using a non-pharmacological approach. For example, use siRNA or shRNA to knock down the expression of your primary target. If this knockdown replicates the phenotype observed with your compound, it strongly supports an on-target mechanism of action.

  • Test a Structurally Related Inactive Analog: If available, use a molecule that is structurally similar to your compound but is inactive at the primary target. If this inactive analog produces the same experimental effect, it suggests the phenotype is due to an off-target effect or a non-specific chemical property.

References

  • PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Lopes, R., & Prasad, K. (2024). Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate. Retrieved from [Link]

  • Biu, X., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Retrieved from [Link]

  • Chem Help ASAP. (2020). off-target effects. YouTube. Retrieved from [Link]

  • Massive Bio. (2026). Off Target Effect. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Lazzarotto, C. R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]

  • Yorgason, J. T., et al. (2011). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neurochemistry International. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Stahl, S. M. (2003). Selectivity of Antidepressants: From the Monoamine Hypothesis of Depression to the SSRI Revolution and Beyond. The Journal of Clinical Psychiatry. Retrieved from [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. Retrieved from [Link]

  • Iyengar, R., et al. (2012). Systems Pharmacology of Adverse Event Mitigation by Drug Combinations. Science Translational Medicine. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Jurik, A., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Biomolecules. Retrieved from [Link]

  • The University of Arizona. (n.d.). ACDD - Our Process. R. Ken Coit College of Pharmacy. Retrieved from [Link]

  • Kim, A., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-pyridinyl)-(2-methoxyphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Pharmacological Characterization of Novel Serotonergic Agents: A Comparative Analysis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride Against Known Serotonin Receptor Modulators

Abstract The serotonergic system, with its array of transporters and at least 14 distinct receptor subtypes, remains a cornerstone of neuropharmacological research and drug development, particularly for psychiatric and n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serotonergic system, with its array of transporters and at least 14 distinct receptor subtypes, remains a cornerstone of neuropharmacological research and drug development, particularly for psychiatric and neurological disorders.[1] The clinical success of agents ranging from selective serotonin reuptake inhibitors (SSRIs) to multimodal drugs underscores the therapeutic potential of finely tuning this complex system.[2][3] However, the quest for compounds with improved efficacy, faster onset of action, and more favorable side-effect profiles is perpetual. This guide presents a comprehensive framework for the in vitro characterization of novel chemical entities targeting the serotonin system. We use (3-Bromo-2-methoxyphenyl)methanamine hydrochloride (CAS 1375997-08-2), a compound of interest with an uncharacterized pharmacological profile, as our central example.[4] Its profile will be hypothetically evaluated against a carefully selected panel of established serotonin receptor modulators:

  • Fluoxetine: The archetypal SSRI, valued for its high selectivity for the serotonin transporter (SERT).[5]

  • Vortioxetine: A multimodal agent combining SERT inhibition with activity at multiple 5-HT receptors.[6][7]

  • Ketanserin: A classic selective antagonist of the 5-HT2A receptor, a key target in psychosis and sleep regulation.[8][9][10]

  • Buspirone: A partial agonist of the 5-HT1A receptor, primarily used in the treatment of anxiety.[11][12]

By detailing the requisite experimental protocols and presenting a comparative analysis of the resulting data (utilizing hypothetical data for our target compound), this guide serves as a blueprint for researchers aiming to elucidate the pharmacological identity of new serotonergic agents and benchmark their potential against established therapeutic standards.

Introduction to the Serotonergic System and Rationale for Comparison

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, sleep, and anxiety.[13] Therapeutic intervention has historically focused on augmenting synaptic serotonin levels via reuptake inhibition. Fluoxetine exemplifies this strategy, achieving its effects by selectively blocking SERT.[14] While effective, this broad approach can lead to a delayed onset of action and a range of side effects due to the non-specific activation of numerous downstream 5-HT receptors.

More contemporary strategies involve direct modulation of specific 5-HT receptor subtypes. For instance, the multimodal profile of vortioxetine, which includes 5-HT1A agonism and 5-HT3/5-HT7 antagonism alongside SERT inhibition, is thought to contribute to its pro-cognitive and antidepressant effects.[15] Similarly, antagonism of the 5-HT2A receptor by agents like ketanserin is a validated mechanism for treating psychosis and sleep disturbances, while partial agonism at the 5-HT1A receptor by buspirone provides anxiolysis.[16][17]

This landscape highlights the necessity of a multipronged characterization approach for any novel compound. A new chemical entity like (3-Bromo-2-methoxyphenyl)methanamine hydrochloride (hereafter, "Compound X") requires rigorous profiling to determine not only its primary target but also its activity across a range of key serotonergic proteins. This guide provides the experimental framework for such a comparative analysis.

Compound Profiles

Test Compound: (3-Bromo-2-methoxyphenyl)methanamine hydrochloride (Compound X)
  • Structure: Chemical structure of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

  • IUPAC Name: (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

  • CAS Number: 1375997-08-2[4]

  • Molecular Formula: C₈H₁₁BrClNO[4]

  • Molecular Weight: 252.54 g/mol [4]

  • Pharmacological Profile: To be determined. The structural similarity to other phenylalkylamines suggests potential interaction with monoamine transporters or receptors.

Reference Modulators
  • Fluoxetine: An SSRI that potently and selectively inhibits SERT, leading to increased synaptic serotonin.[5]

  • Vortioxetine: A multimodal antidepressant with a complex profile including SERT inhibition, 5-HT1A agonism, 5-HT1B partial agonism, and 5-HT1D, 5-HT3, and 5-HT7 antagonism.[6][18]

  • Ketanserin: A selective 5-HT2A receptor antagonist, with additional affinity for H1 histamine and α1-adrenergic receptors.[10]

  • Buspirone: An azapirone anxiolytic that acts as a high-affinity partial agonist at 5-HT1A receptors.[12]

Experimental Framework for In Vitro Pharmacological Profiling

To characterize Compound X, a tiered approach of binding and functional assays is necessary. This workflow establishes the compound's affinity for various targets and then elucidates the nature of the interaction (e.g., agonist, antagonist).

G cluster_0 Tier 1: Affinity Profiling cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Final Profile CompoundX Compound X Stock Solution BindingAssay Radioligand Binding Assays (SERT, 5-HT1A, 5-HT2A, etc.) CompoundX->BindingAssay Ki_Value Determine Binding Affinity (Ki) Primary Screen BindingAssay->Ki_Value FunctionalAssay_Gq Functional Assay (Gq-coupled) e.g., Ca2+ Flux for 5-HT2A Ki_Value->FunctionalAssay_Gq If Ki < 1µM for 5-HT2A FunctionalAssay_Gi Functional Assay (Gi-coupled) e.g., cAMP for 5-HT1A Ki_Value->FunctionalAssay_Gi If Ki < 1µM for 5-HT1A Activity Determine Functional Activity (Agonist, Antagonist, Partial Agonist) EC50 / IC50 FunctionalAssay_Gq->Activity FunctionalAssay_Gi->Activity Selectivity Broad Receptor Panel Screen (Adrenergic, Dopaminergic, etc.) Activity->Selectivity Characterize Lead Hits Profile Generate Final Pharmacological Profile Selectivity->Profile

Caption: In Vitro Characterization Workflow for Novel Compounds.

Protocol: Radioligand Binding Assay for Affinity (Kᵢ) Determination

Causality: This assay is the gold standard for determining a compound's binding affinity (Kᵢ). It operates on the principle of competition: the test compound's ability to displace a known high-affinity radiolabeled ligand from a receptor is proportional to its own affinity. A low Kᵢ value indicates high binding affinity.

Methodology:

  • Preparation: Utilize commercially available cell membrane preparations stably expressing the human recombinant receptor of interest (e.g., hSERT, h5-HT1A, h5-HT2A).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 25 µL of the appropriate radioligand (e.g., [³H]-Citalopram for SERT, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) at a concentration near its Kₑ value.

    • 25 µL of the test compound (Compound X or reference modulator) across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • 100 µL of the cell membrane preparation.

  • Controls (Self-Validation):

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing a high concentration of a known, non-labeled ligand (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, add scintillation cocktail, and quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

Causality: 5-HT2A receptors are Gq-coupled. Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores. This Ca²⁺ flux is a direct measure of receptor activation.

G cluster_pathway 5-HT2A Receptor Signaling Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ Release ER->Ca

Caption: Gq-protein signaling cascade for the 5-HT2A receptor.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the h5-HT2A receptor.

  • Dye Loading: Plate the cells in a 96-well plate and load them with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the test compound (Compound X or reference).

  • Modes of Operation (Self-Validation):

    • Agonist Mode: Add the test compound across a concentration range and measure the increase in fluorescence. A known agonist (e.g., Serotonin) serves as a positive control.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a fixed concentration of a known agonist (e.g., Serotonin at its EC₈₀). An antagonist will block the agonist-induced signal.

  • Data Analysis:

    • Agonist: Plot the change in fluorescence against log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the full agonist).

    • Antagonist: Plot the inhibition of the agonist response against log concentration to determine the IC₅₀.

Comparative Data Analysis

The following tables present established data for the reference modulators and hypothetical, illustrative data for Compound X to demonstrate how a comparative analysis would be structured.

Table 1: Comparative Serotonin Receptor Binding Affinities (Kᵢ, nM) Data for reference compounds are compiled from literature. Data for Compound X is hypothetical.

CompoundSERT5-HT1A5-HT2A5-HT2C5-HT35-HT7
Compound X (Hypothetical) 85>10004.5 150>1000450
Fluoxetine 1.4 [5]>1000[5]>1000[5]97[19]>1000>1000
Vortioxetine 1.6 [6]15 [6]40-80100-2003.7 [6]19 [6]
Ketanserin >10001602.5 20-50>1000>1000
Buspirone >100010-20 >1000>1000>1000>1000

Table 2: Comparative Functional Activity at Key Receptors Data for reference compounds are from established literature. Data for Compound X is hypothetical.

Compound5-HT1A Receptor5-HT2A Receptor
Compound X (Hypothetical) No ActivityAntagonist (IC₅₀ = 15 nM)
Fluoxetine No Direct ActivityWeak Antagonist
Vortioxetine Agonist (EC₅₀ = 25 nM) Antagonist
Ketanserin No ActivityAntagonist (IC₅₀ = 5 nM)
Buspirone Partial Agonist No Activity

Discussion and Future Directions

The hypothetical data generated for Compound X in this guide paint a compelling picture of a potent and selective 5-HT2A receptor antagonist with weak, secondary activity as a serotonin reuptake inhibitor.

Interpretation of the Hypothetical Profile:

  • Primary Mechanism: The low nanomolar Kᵢ (4.5 nM) and functional antagonist IC₅₀ (15 nM) at the 5-HT2A receptor clearly identify this as the primary target. This profile is most similar to Ketanserin among the comparators.

  • Selectivity: With Kᵢ values >1000 nM for 5-HT1A and 5-HT3, the compound demonstrates high selectivity over these key receptors. Its selectivity over SERT is approximately 19-fold, and over 5-HT2C is 33-fold. This selectivity is crucial, as off-target activities at receptors like 5-HT2C are often linked to metabolic side effects.

  • Comparison to Standards:

    • Unlike Fluoxetine, its primary action is not SERT inhibition.

    • Unlike Vortioxetine, it lacks the complex multimodal profile, particularly the potent 5-HT1A agonism and SERT blockade.

    • Its profile is a purer 5-HT2A antagonist profile than Ketanserin, which has known liabilities at histaminergic and adrenergic receptors not shown here.

Potential Therapeutic Implications (Speculative): A potent and selective 5-HT2A antagonist could have therapeutic potential in conditions characterized by overactive 5-HT2A signaling, such as psychosis (as seen with atypical antipsychotics) or insomnia (as 5-HT2A antagonism promotes slow-wave sleep). The moderate SERT inhibition might offer a complementary antidepressant effect, potentially leading to a novel dual-action agent for depressive disorders with associated sleep disturbances.

Self-Validating Next Steps: The characterization outlined here provides a strong foundation but must be expanded. The logical next steps, following the proposed workflow, would be:

  • Comprehensive Selectivity Screening: Profile Compound X against a broad panel of off-target receptors (e.g., Eurofins SafetyScreen panel) to confirm its selectivity and identify potential liabilities (e.g., hERG, adrenergic, dopaminergic, muscarinic receptors).

  • In Vivo Pharmacokinetics: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models to ensure it can achieve relevant concentrations in the brain.

  • In Vivo Pharmacodynamics: Utilize animal models of behavior (e.g., head-twitch response to assess 5-HT2A antagonism, forced swim test for antidepressant potential) to confirm that the in vitro activity translates to a functional effect in vivo.

Conclusion

This guide provides an expert-driven, structured approach to the pharmacological characterization of novel serotonergic agents. By employing a systematic workflow of binding and functional assays and benchmarking against a diverse panel of established drugs, researchers can efficiently determine a new compound's mechanism of action, potency, and selectivity. The hypothetical analysis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride illustrates how this process can transform an uncharacterized molecule into a pharmacological entity with a clear, testable therapeutic hypothesis, paving the way for further preclinical and clinical development.

References

  • Chen, G., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. PubChem. Retrieved January 26, 2026, from [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Fluoxetine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Kubera, M., et al. (2001). Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. PubMed. Available at: [Link]

  • Pierce, P. A., & Peroutka, S. J. (1989). Selectivity of serotonergic drugs for multiple brain serotonin receptors. PubMed. Available at: [Link]

  • D'Agostino, A., et al. (2015). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. Pharmacy and Therapeutics. Available at: [Link]

  • Artigas, F. (2013). The role of serotonin receptor subtypes in treating depression: a review of animal studies. Journal of Psychopharmacology. Available at: [Link]

  • Rickels, K., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. PubMed. Available at: [Link]

  • Dr. Oracle. (2025). What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)?. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved January 26, 2026, from [Link]

  • PsychDB. (2014). 5-HT1A Receptors in Psychopharmacology. Retrieved January 26, 2026, from [Link]

  • TRINTELLIX. (n.d.). Mechanism of Action (MOA). Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2022). Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders. Retrieved January 26, 2026, from [Link]

  • PNAS. (1995). Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac). Retrieved January 26, 2026, from [Link]

  • Nuance Pharma. (2026). Serotonin Modulators vs. SSRIs: Understanding the Nuances in Depression Treatment. Retrieved January 26, 2026, from [Link]

  • Dr. Oracle. (2025). How does vortioxetine affect neurotransmitter receptors?. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Vortioxetine. Retrieved January 26, 2026, from [Link]

  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology. Available at: [Link]

  • PubMed. (n.d.). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Retrieved January 26, 2026, from [Link]

  • PatSnap Synapse. (2024). What are 5-HT1A receptor partial agonists and how do they work?. Retrieved January 26, 2026, from [Link]

  • Internet Scientific Publications. (n.d.). Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Effect of the 5HT1A receptor partial agonist buspirone on colorectal distension-induced pseudoaffective and behavioral responses in the female Wistar rat. Retrieved January 26, 2026, from [Link]

Sources

Validation

In vivo validation of in vitro findings for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

An In-Depth Guide to the In Vivo Validation of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride: Bridging In Vitro Promise with Preclinical Reality This guide provides a comprehensive framework for the in vivo validati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride: Bridging In Vitro Promise with Preclinical Reality

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the novel compound (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, hereafter referred to as BMMH. We will operate under the scientifically plausible hypothesis that initial in vitro screening has identified BMMH as a potent and selective inhibitor of the norepinephrine transporter (NET). This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the strategic rationale essential for advancing a compound from a lab curiosity to a viable preclinical candidate.

Introduction: The Imperative of In Vivo Validation

In the landscape of drug discovery, in vitro assays are the crucible where countless compounds are tested, but only a select few show the promise of therapeutic potential. BMMH has emerged from this initial screening as a compound of interest, demonstrating high affinity and selectivity for the norepinephrine transporter (NET) in isolated cellular systems. However, the journey from a promising IC50 value in a petri dish to a potential therapeutic agent is fraught with biological complexity. A compound's behavior in a controlled in vitro environment often fails to predict its activity, safety, and efficacy within a whole, living organism.

This guide will delineate a rigorous, multi-faceted strategy for the in vivo validation of BMMH. We will not merely present protocols; we will explore the causal logic behind our experimental choices, establishing a self-validating system that interrogates the compound's pharmacodynamics, target engagement, and potential therapeutic efficacy. Our objective is to ascertain whether the in vitro selectivity of BMMH for NET translates into a meaningful and safe pharmacological effect in a preclinical setting.

Section 1: The In Vitro Profile: A Foundation for In Vivo Inquiry

Our starting point is the robust in vitro characterization of BMMH. These initial studies are critical as they form the basis of our hypothesis for in vivo testing. The data, hypothetically generated from radioligand binding assays, provide a quantitative measure of BMMH's affinity and selectivity for monoamine transporters.

Table 1: Comparative In Vitro Transporter Inhibition Profile

CompoundNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
BMMH (Hypothetical) 5.2 850 1240 163x 238x
Desipramine (Reference)4.7118480025x1021x
Reboxetine (Reference)6.21500>10000242x>1612x

This profile positions BMMH as a potent NET inhibitor with significant selectivity over the serotonin (SERT) and dopamine (DAT) transporters. This high selectivity is a desirable characteristic, as it suggests a lower likelihood of off-target effects commonly associated with less selective monoamine reuptake inhibitors. The primary question now is: does this numerical superiority in vitro translate to a functional advantage in vivo?

Section 2: Charting the Course: The In Vivo Validation Workflow

The transition from in vitro to in vivo requires a strategic, stepwise approach. The goal is not just to confirm activity but to build a comprehensive profile of the compound's behavior in a complex biological system.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Safety & Side Effect Profile A In Vitro Profile (Potency & Selectivity) B Pharmacokinetic (PK) Studies (ADME) A->B Guide initial dosing strategy C Dose-Range Finding (Tolerability) B->C Determine bioavailability & exposure levels D In Vivo Target Engagement (e.g., Microdialysis) C->D Select doses for pharmacodynamic studies E Behavioral Models (e.g., FST, TST) C->E Select doses for efficacy studies D->E Correlate target occupancy with effect F Cardiovascular Safety (Telemetry) D->F E->F Assess on-target side effects G General Toxicity (Observation)

Caption: Workflow for In Vivo Validation of a CNS Compound.

Pharmacokinetic (PK) and Dose-Ranging Studies

Before assessing efficacy, we must understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) BMMH.

  • Rationale: A compound with excellent in vitro potency is useless if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration. PK studies are non-negotiable for bridging the dose-response relationship between in vitro and in vivo experiments.

  • Protocol Snapshot:

    • Administer a single dose of BMMH to a cohort of rodents (e.g., Sprague-Dawley rats) via relevant routes (e.g., intravenous for bioavailability, oral for intended clinical route).

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Analyze plasma concentrations of BMMH using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

    • Simultaneously, a cohort of animals should be used for brain tissue collection to determine the brain-to-plasma ratio, confirming the compound crosses the blood-brain barrier.

Following PK, a dose-range finding study is performed to identify a range of doses that are well-tolerated and can be used in subsequent efficacy studies.

Section 3: Efficacy Assessment: The Forced Swim and Tail Suspension Tests

Based on its NET inhibition profile, BMMH is hypothesized to have antidepressant-like properties. The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard, validated models used to screen for such effects in rodents.

  • Causality: These models are based on the principle that when faced with an inescapable stressor, animals will adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants are known to increase the latency to immobility or decrease the total duration of immobility, promoting active coping strategies (i.e., swimming or climbing).

FST_Workflow cluster_acclimation Day 1: Acclimation & Pre-Swim cluster_dosing Day 2: Dosing cluster_test Day 2: Test Session A Acclimate mice to the testing room (1 hour) B Place each mouse in water cylinder (15 min) A->B C Remove, dry, and return to home cage B->C D Administer Vehicle, Reference Drug, or BMMH (e.g., 60 min pre-test) E Place mouse in water cylinder (6 min) D->E Based on compound Tmax F Video record the session E->F G Score immobility during the final 4 minutes F->G

Caption: Experimental Workflow for the Mouse Forced Swim Test.

Detailed Protocol: Forced Swim Test (FST)
  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Animals: Male C57BL/6 mice, group-housed, and acclimated to the facility for at least one week.

  • Procedure:

    • Day 1 (Pre-test): Each mouse is placed in the cylinder for a 15-minute swim session. This is a crucial step to ensure that the immobility observed on the test day is not simply a response to a novel stressor.

    • Day 2 (Test):

      • Mice are randomly assigned to treatment groups: Vehicle (e.g., saline), Reference (e.g., Desipramine, 20 mg/kg), and BMMH (e.g., 5, 10, 20 mg/kg).

      • Compounds are administered via intraperitoneal (IP) injection 60 minutes prior to the test (this timing should be informed by the PK data).

      • Each mouse is placed in the cylinder for a 6-minute test session. The session is video-recorded.

      • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Data Analysis: The duration of immobility is compared across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) for comparison against the vehicle group.

Section 4: Confirming the Mechanism: In Vivo Target Engagement

A positive result in a behavioral model like the FST is encouraging, but it does not definitively prove that the effect is due to NET inhibition. To establish a clear link between the drug's action and its intended target, we must measure target engagement in the brain.

  • Rationale: In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals. If BMMH is a NET inhibitor, it should block the reuptake of norepinephrine, leading to a measurable increase in its extracellular concentration in relevant brain areas like the prefrontal cortex or hippocampus.

NET_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Release NE_Vesicle->Release NET Norepinephrine Transporter (NET) NE_Synapse NE Release->NE_Synapse Release NE_Synapse->NET Reuptake Ad_Receptor Adrenergic Receptors NE_Synapse->Ad_Receptor Binding & Signaling BMMH BMMH BMMH->NET Inhibition

Caption: Mechanism of Action for a Norepinephrine Transporter (NET) Inhibitor.

Section 5: Synthesizing the Data: A Comparative Analysis

Table 2: Hypothetical In Vivo Comparative Data

Treatment GroupDose (mg/kg, IP)FST Immobility (seconds)% Change vs. VehiclePeak Extracellular NE (% Baseline)
Vehicle-155 ± 12-100 ± 15
BMMH 5 130 ± 15 -16% 180 ± 25
BMMH 10 95 ± 10 -39% 350 ± 40
BMMH 20 70 ± 8 -55% 520 ± 55
Desipramine (Ref)2075 ± 9-52%480 ± 50*

*p < 0.05 vs. Vehicle

Interpretation:

  • Dose-Response Relationship: The hypothetical data show that BMMH dose-dependently decreases immobility time in the FST. This is a hallmark of a specific pharmacological effect rather than a non-specific or toxic effect.

  • Correlation of Target Engagement and Efficacy: Crucially, the doses that produce a significant behavioral effect (10 and 20 mg/kg) also cause a robust and statistically significant increase in extracellular norepinephrine levels. This provides strong evidence that the antidepressant-like activity of BMMH is mediated by its inhibition of NET.

  • Comparison with Reference Compound: BMMH at 20 mg/kg shows efficacy comparable to the standard NET inhibitor, Desipramine. This benchmarking is vital for understanding the compound's potential therapeutic window and competitive positioning.

Section 6: Probing for Liabilities: Cardiovascular Safety

A known on-target effect of NET inhibition is an increase in heart rate and blood pressure, as norepinephrine plays a key role in regulating the cardiovascular system. Assessing these potential liabilities early is critical.

  • Protocol: Conscious, freely moving rats are implanted with telemetry devices that continuously monitor blood pressure, heart rate, and body temperature. After a baseline recording period, animals are treated with BMMH and the reference compound at therapeutically relevant doses.

  • Significance: This experiment directly addresses the trustworthiness of the compound's safety profile. If BMMH demonstrates a significantly lower cardiovascular liability compared to Desipramine at equi-effective doses, it would represent a major therapeutic advantage.

Conclusion and Future Directions

This guide has outlined a logical and rigorous pathway for the in vivo validation of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride (BMMH), based on its hypothesized in vitro profile as a selective NET inhibitor. The proposed experiments are designed to build a comprehensive picture, moving from tolerability and pharmacokinetics to direct evidence of target engagement, behavioral efficacy, and critical safety assessments.

The hypothetical data presented illustrate an ideal outcome: a compound that not only validates its in vitro promise but also demonstrates a clear, dose-dependent relationship between target engagement and a therapeutically relevant effect. By systematically addressing the core questions of bioavailability, efficacy, and safety, this framework provides the necessary evidence to make a confident " go/no-go " decision for advancing BMMH into further, more complex preclinical development stages, such as chronic dosing studies and investigations into models of anhedonia. This structured, evidence-based approach is fundamental to navigating the complexities of drug discovery and increasing the probability of translational success.

References

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods in molecular biology (Clifton, N.J.) (Vol. 573, pp. 103–126). Humana Press. Available at: [Link]

  • Chaurasia, C. S., Müller, M., Bashaw, E. D., Benfeldt, E., Bolinder, J., & Bullock, R. (2007). AAPS-FDA-PhRMA-USP-sponsored workshop on in vivo-predictive dissolution/release testing. The AAPS journal, 9(3), E294–E301. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Cardiovascular safety evaluation in drug discovery and development: focus on cardiac repolarization (hERG) and blood pressure. Journal of the pharmaceutical sciences, 100(4), 1227–1241. Available at: [Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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